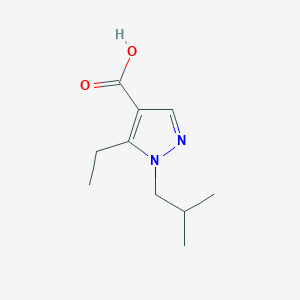

![molecular formula C16H22N2O2 B2895081 (1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309568-95-2](/img/structure/B2895081.png)

(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, commonly known as MAT or MAT-1, is a chemical compound that belongs to the class of tropane alkaloids. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Scientific Research Applications

Gold(III) Tetrachloride Salt of L-cocaine Derivatives

A study by Wood, Brettell, and Lalancette (2007) focused on the gold(III) tetrachloride salt of L-cocaine, which shares a similar structural motif to the specified compound. Their research described the synthesis and crystal structure, highlighting the intra- and intermolecular interactions that contribute to its stability and potential applications in material science and catalysis Wood, Brettell, & Lalancette, 2007.

Reactivity with Respect to Bases of Azabicyclic Compounds

Ershov et al. (2001) investigated the reactivity of 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles with various bases, demonstrating the synthesis of novel compounds through base-induced ring opening and further cyclization. This study provides insights into the chemical behavior of azabicyclic structures under different conditions, which could inform the development of new synthetic methodologies Ershov, Sheverdov, Nasakin, & Tafeenko, 2001.

Conformational Preferences of Azabicyclic Structures

Research by Arias-Pérez et al. (2003) on the conformational preferences of alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates, related to the target molecule, used molecular mechanics and spectroscopic analysis to understand the structural dynamics of these compounds. This knowledge is crucial for designing drugs and materials with desired physical and chemical properties Arias-Pérez, Cosme, Gálvez, & Morreale, 2003.

Synthesis and Structural Analysis of Azabicyclic Carboxamides

Guo et al. (2015) detailed the synthesis and crystal structure characterization of a complex azabicyclic carboxamide. This work, involving X-ray crystallography, contributes to our understanding of the molecular configurations of azabicyclic compounds and their potential applications in designing more efficient and selective chemical reactions or pharmaceutical agents Guo, Zhang, & Xia, 2015.

Novel Synthesis Routes for Azabicyclic Structures

Neipp and Martin (2003) developed a new strategy for synthesizing azabicyclo[m.n.1]alkenes via ring-closing metathesis, highlighting a methodological advancement in the efficient construction of complex azabicyclic structures. Such synthetic routes are essential for producing key intermediates in pharmaceutical research and development Neipp & Martin, 2003.

properties

IUPAC Name |

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14(18)10-15(9-13)20-2/h3-5,8,13-15H,6-7,9-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMJMJNAMCIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

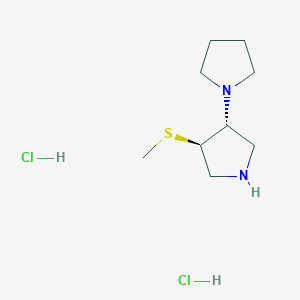

![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)

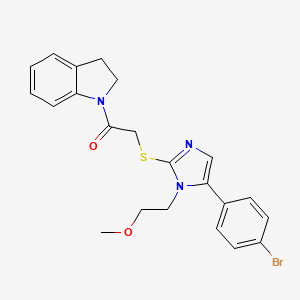

![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2895006.png)

![2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2895010.png)

![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

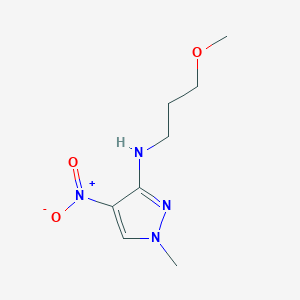

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)